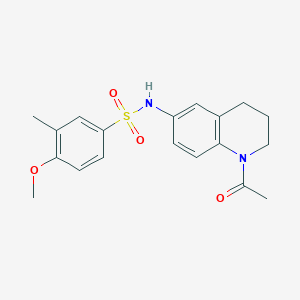

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-11-17(7-9-19(13)25-3)26(23,24)20-16-6-8-18-15(12-16)5-4-10-21(18)14(2)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEOSDNOFAMUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the resulting tetrahydroquinoline can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

The sulfonamide group is introduced through a sulfonylation reaction, where the acetylated tetrahydroquinoline reacts with a sulfonyl chloride derivative in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Pictet-Spengler reaction, as well as the use of more efficient catalysts and reagents for the acetylation and sulfonylation steps. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are often performed in the presence of solvents like ethanol or tetrahydrofuran.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used in substitution reactions. Catalysts like Lewis acids or bases may be employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound is investigated for its potential use in drug development. Its sulfonamide group is known to interact with various biological targets, making it a candidate for the treatment of diseases such as bacterial infections and cancer.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

The tetrahydroquinoline ring system may also interact with various receptors and proteins, modulating their activity and contributing to the compound’s biological effects. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with related molecules reported in recent literature. Below is a detailed analysis:

Structural Analogues

a. Quinolinyl Oxamide Derivative (QOD)

- Structure: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) shares the tetrahydroquinoline core but replaces the sulfonamide with an oxamide group. The 1-position is methylated instead of acetylated, and the benzene ring is substituted with a benzodioxole group.

- The benzodioxole substituent introduces additional rigidity and lipophilicity, which could enhance membrane permeability but reduce solubility. QOD is reported as a dual inhibitor of FP-2 and FP-3 proteases, though its structural mechanism remains unresolved .

b. Tetrahydroisoquinoline Sulfonamide ()

- Structure: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide features a bicyclic tetrahydroisoquinoline core with a trifluoroacetyl group and a fluorophenyl substituent.

- The cyclopropylethyl and fluorine substituents contribute to steric bulk and electronegativity, which may improve target binding specificity. This compound is synthesized as an MGAT2 inhibitor, with scalable production reported up to 100 g .

Table 1: Key Comparison of Structural and Functional Features

- Pharmacological Potential: The target compound’s acetyl group may offer improved metabolic stability compared to QOD’s methyl group. In contrast, the compound’s trifluoroacetyl group and fluorine substituent likely enhance target affinity but may increase molecular weight and synthetic complexity.

- Synthetic Accessibility: The target compound’s synthesis could leverage methods similar to those in , such as sulfonylation of a tetrahydroquinoline intermediate. QOD’s synthesis involves coupling ethanediamide to modified tetrahydroquinoline, which may present challenges in regioselectivity .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a tetrahydroquinoline moiety with a sulfonamide functional group, making it a subject of interest for various biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves the formation of the tetrahydroquinoline structure followed by modifications to introduce the sulfonamide group. The synthetic pathway can be summarized as follows:

- Formation of Tetrahydroquinoline : Utilizing available precursors through condensation reactions.

- Introduction of Sulfonamide : Reacting the tetrahydroquinoline derivative with sulfonyl chlorides under basic conditions.

Table 1: Key Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Condensation | Aldehyde + Amine | Acidic medium |

| 2 | Sulfonation | Sulfonyl chloride + Base | Basic medium |

Antitumor Activity

Recent studies have highlighted the antitumor potential of related tetrahydroquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro tests reported IC50 values ranging from 2.5 to 12.5 µg/mL for several derivatives, indicating their potency compared to Doxorubicin (IC50 = 37.5 µg/mL) .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways.

- Receptor Modulation : Affecting receptor activity that influences cellular signaling pathways.

- Gene Expression Alteration : Modulating the expression of genes associated with disease processes .

Table 2: Biological Activity Summary

| Activity Type | Reference Compound | IC50 (µg/mL) |

|---|---|---|

| Antitumor | Doxorubicin | 37.5 |

| Antitumor | Compound A | 2.5 |

| Antitumor | Compound B | 10 |

Case Studies

In one notable study, researchers synthesized several derivatives of tetrahydroquinoline and assessed their antitumor activity against various cancer cell lines. The results indicated that specific modifications to the sulfonamide group enhanced cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Another study focused on the bioavailability and therapeutic efficacy of a related tetrahydroquinoline derivative in mouse models of autoimmune diseases. The compound exhibited significant therapeutic effects at lower doses without adverse effects, positioning it as a promising candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient synthesis of this compound, and how can computational tools reduce experimental iterations?

- Methodological Answer : Combine quantum chemical reaction path searches (e.g., density functional theory) with statistical design of experiments (DoE) to identify optimal reaction parameters. Computational workflows, such as those developed by ICReDD, can predict transition states and intermediates, narrowing down solvent systems, temperature ranges, and catalyst ratios . For example, a fractional factorial design can systematically test variables like acetyl protection efficiency and sulfonamide coupling kinetics while minimizing trial-and-error approaches.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity, particularly in distinguishing regioisomers?

- Methodological Answer : Use hyphenated techniques such as LC-NMR/MS for real-time structural elucidation, complemented by 2D-COSY and HSQC NMR to resolve overlapping proton environments. High-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for confirming molecular weight and stereochemistry. For separation challenges, employ advanced membrane technologies (e.g., chiral stationary phases in HPLC) to isolate regioisomers .

Q. How should initial biological activity assays be designed to evaluate antimicrobial potential while minimizing false positives?

- Methodological Answer : Implement tiered screening:

- Primary Assays : Use standardized microbroth dilution (CLSI guidelines) against Gram-positive/negative panels.

- Counter-Screens : Include cytotoxicity assays (e.g., mammalian cell lines) to rule out nonspecific effects.

- Replication : Triplicate runs with blinded controls, as demonstrated in zoospore regulation studies .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental yields in the sulfonamide coupling step?

- Methodological Answer : Conduct a sensitivity analysis of the computational model by varying solvent polarity and steric parameters in silico. Cross-validate with kinetic isotopic effect (KIE) studies to identify unaccounted transition states. Use DoE to iteratively refine reaction conditions (e.g., base stoichiometry, temperature gradients) and reconcile theoretical/experimental data .

Q. How can response surface methodology (RSM) optimize solvent systems and catalyst loading for improved reaction efficiency?

- Methodological Answer : Design a central composite RSM matrix to evaluate interactions between solvent polarity (e.g., DMF vs. THF), catalyst concentration (e.g., Pd/C), and reaction time. Use ANOVA to identify significant factors and generate a predictive model for yield optimization. Include robustness testing under edge-case conditions .

Q. What comparative analysis frameworks effectively reconcile contradictory data from different biological testing models?

- Methodological Answer : Apply a cross-model validation protocol:

- In vitro/in vivo Correlation : Compare MIC values (in vitro) with efficacy in murine infection models.

- Mechanistic Overlap : Use transcriptomics to identify conserved pathways affected across models.

- Statistical Meta-Analysis : Pool data from independent studies and assess heterogeneity via I² statistics, as outlined in comparative social science methodologies .

Q. How to implement process control algorithms in continuous flow reactors for scaled synthesis while maintaining purity?

- Methodological Answer : Integrate PAT (Process Analytical Technology) tools such as inline FTIR for real-time monitoring of intermediate formation. Use model predictive control (MPC) algorithms to adjust flow rates and residence times dynamically, referencing CRDC subclass RDF2050108 (process control in chemical engineering) .

Q. What orthogonal validation approaches confirm the proposed enzyme inhibition mechanism against conflicting receptor binding data?

- Methodological Answer :

- Biophysical Validation : Surface plasmon resonance (SPR) to measure binding kinetics to purported enzyme targets.

- Genetic Knockdown : CRISPR/Cas9 silencing of the target enzyme to assess phenotypic rescue.

- Structural Docking : Compare molecular dynamics simulations with crystallographic data to resolve binding site ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.